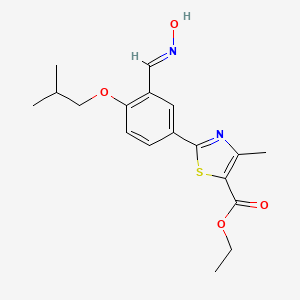

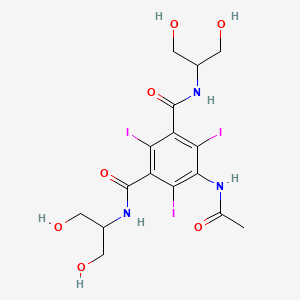

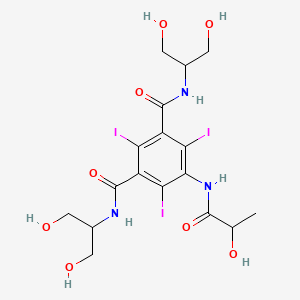

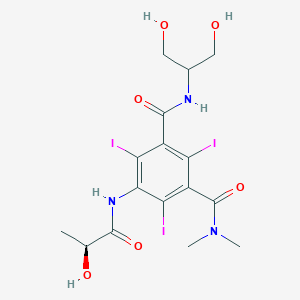

2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid (HDBTCA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDBTCA is a thiazole derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemiluminescence Enhancement

2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is known for enhancing light emission in chemiluminescent reactions. Thorpe et al. (1985) demonstrated that derivatives of this compound, such as dehydroluciferin, significantly improve light emission in horseradish peroxidase-catalyzed reactions. This enhancement, which can be up to 1000-fold, surpasses that achieved with firefly luciferin, suggesting potential applications in bioanalytical methods (Thorpe et al., 1985).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of novel hydroxycinnamic acid amides with thiazole-containing amino acids. Stankova et al. (2009) reported the synthesis and biological activities (antioxidant and antiviral) of these novel amides, indicating their potential in pharmaceutical research (Stankova et al., 2009).

Antibacterial and Antiviral Properties

Compounds related to this compound exhibit promising antibacterial and antiviral properties. For example, Narayana et al. (2004) synthesized derivatives with potential as antifungal agents (Narayana et al., 2004). Additionally, Haroon et al. (2021) synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates with notable antioxidant and antimicrobial activities, highlighting their potential in drug discovery (Haroon et al., 2021).

Corrosion Inhibition

The compound and its derivatives have applications in corrosion inhibition. Chaitra et al. (2016) explored thiazole hydrazones as effective corrosion inhibitors for mild steel in acid media. Their study provides insights into the potential use of these compounds in industrial applications (Chaitra et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid involves the condensation of 2-aminothiazole-4-carboxylic acid with 2-hydroxy-4,5-dimethoxybenzoyl chloride, followed by hydrolysis of the resulting amide intermediate.", "Starting Materials": [ "2-aminothiazole-4-carboxylic acid", "2-hydroxy-4,5-dimethoxybenzoyl chloride", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole-4-carboxylic acid in methanol.", "Step 2: Add sodium bicarbonate to the solution and stir for 10 minutes to form a suspension.", "Step 3: Dissolve 2-hydroxy-4,5-dimethoxybenzoyl chloride in ethyl acetate and add the solution dropwise to the suspension while stirring.", "Step 4: Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the solid product and wash with water.", "Step 6: Dissolve the solid product in methanol and add sodium bicarbonate.", "Step 7: Heat the mixture at reflux for 2 hours.", "Step 8: Cool the mixture and filter the solid product.", "Step 9: Wash the solid product with water and dry in a vacuum oven to obtain 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid." ] } | |

CAS RN |

1809272-85-2 |

Molecular Formula |

C13H12N2O6S |

Molecular Weight |

324.31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)